B1193091 M3541

M3541

Número de catálogo B1193091
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

M3541 is a potent, selective, orally active ATM inhibitor with potential chemo-/radio-sensitizing and antineoplastic activities. M-3541 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, M 3541 sensitizes tumor cells to chemo- and radiotherapy. ATM, a serine/threonine protein kinase, is upregulated in a variety of cancer cell types;  it is activated in response to DNA damage and plays a key role in DNA-strand repair.

Aplicaciones Científicas De Investigación

ATM Kinase Inhibition and Antitumor Activity

M3541, identified as a potent and selective inhibitor of the Ataxia telangiectasia mutated (ATM) kinase, has shown significant promise in cancer treatment. Studies have revealed that M3541 effectively inhibits ATM kinase activity, resulting in potentiation of radiotherapy and chemotherapy effects on cancer cells. In particular, its combination with radiotherapy leads to strong antitumor activity, making it a promising clinical candidate for cancer treatment (Fuchss, Mederski, Zenke, Dahmen, Zimmermann, & Blaukat, 2018).

Enhancement of Cancer Therapy

M3541 has shown to synergistically enhance the efficacy of fractionated radiotherapy and chemotherapy in both cancer cells and animal models. By inhibiting ATM kinase, M3541 suppresses DNA double-strand break (DSB) repair, blocks checkpoint controls, and heightens the therapeutic impact of treatments that induce DSBs. This has been demonstrated in cellular and xenograft models of cancer, where oral administration of M3541 significantly improved antitumor activity (Zimmermann, Zenke, Dahmen, Sirrenberg, Grombacher, Vassilev, Fuchss, & Blaukat, 2018).

Inflammatory Signaling and Cancer Cell Death

Research in 2023 further elaborated on the role of M3541 in enhancing cancer cell death in conjunction with radiation therapy. The study indicated that inhibiting ATM activity with M3541 not only suppresses ATM signaling but also disrupts cell cycle checkpoints. This results in increased cell death, particularly through mechanisms involving chromosomal abnormalities and activation of inflammatory signaling pathways (Chiu, Sun, Zenke, Blaukat, & Vassilev, 2023).

Combination with DNA Double-Strand Break Inducing Therapies

M3541, as part of a new class of selective ATM inhibitors, shows significant potential when used in combination with therapies inducing DNA double-strand breaks. The compound, along with M4076, demonstrates strong activity in biochemical assays and in vivo models, suggesting its efficacy in enhancing cancer treatments like radiotherapy and chemotherapy (Zimmermann, Zenke, Chiu, Dahmen, Pehl, Fuchss, Grombacher, Blume, Vassilev, & Blaukat, 2022).

Induction of Senescence in Cancer Cells

M3541 (also known as Peposertib) has been reported to induce senescence in irradiated p53 wild-type cancer cells. This process primes these cells for clearance by immune cells and senolytic drugs, offering a novel approach to cancer treatment. The study highlights the potential of combining radiotherapy with DNA-PK inhibitors and senolytics for treating advanced tumors (Carr, Sun, Lee, Zenke, Blaukat, & Vassilev, 2022).

Propiedades

Nombre del producto

M3541

Nombre IUPAC

N/A

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

M3541;  M 3541;  M-3541; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.